molecular formula C15H12ClN3O2 B12829136 Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Cat. No.: B12829136
M. Wt: 301.73 g/mol
InChI Key: RKZJLEMCHDTDCN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (hereafter referred to as Compound G1) is a critical intermediate in the synthesis of mobocertinib, a first-in-class tyrosine kinase inhibitor targeting mutant epidermal growth factor receptor (EGFR) variants, particularly exon 20 insertion mutations . Structurally, it features a pyrimidine core substituted with a chlorine atom at position 2, a 1-methylindole moiety at position 4, and a methyl ester at position 3. The chlorine serves as a leaving group, enabling nucleophilic substitution reactions during downstream derivatization, while the indole ring contributes to hydrophobic interactions in biological systems . Compound G1 is synthesized via Friedel-Crafts alkylation, where methyl 2,4-dichloropyrimidine-5-carboxylate reacts with 1-methylindole in the presence of AlCl₃ . Its role as a precursor underscores its importance in pharmaceutical chemistry, particularly in oncology drug development.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3

InChI Key

RKZJLEMCHDTDCN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Compound G1, highlighting differences in ester groups, pyrimidine substituents, and applications:

Compound Name Ester Group Substituents on Pyrimidine Key Applications References
Methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate (G1) Methyl Cl (C2), 1-methylindol-3-yl (C4) Mobocertinib intermediate
Isopropyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate Isopropyl Cl (C2), 1-methylindol-3-yl (C4) Mobocertinib intermediate (later steps)
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Cyclopropylmethyl Cl (C2), CF₃ (C4) Pharmaceutical intermediate (unspecified)
Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine Cyano-phenoxyphenyl Cl (C2), CF₃ (C4), valine chain Pesticide (tau-fluvalinate)
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile None (carbonitrile) Nitrophenyl, thioxo, pyrazolyl Antimicrobial research

Key Comparative Insights

Ester Group Influence on Reactivity and Solubility Methyl vs. Isopropyl Esters: Compound G1 (methyl ester) exhibits higher reactivity in nucleophilic substitution reactions due to the smaller steric hindrance of the methyl group compared to the bulkier isopropyl analogue. This difference is exploited in mobocertinib synthesis, where the isopropyl ester (CAS 1847463-39-1) is utilized in later steps requiring controlled reactivity .

Substituent Effects on Bioactivity

  • Indole vs. Trifluoromethyl Groups : The 1-methylindole moiety in Compound G1 facilitates π-π stacking and hydrophobic interactions with EGFR, critical for mobocertinib’s target binding. In contrast, the trifluoromethyl group in Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is electron-withdrawing, altering electronic properties and reactivity .
  • Chlorine as a Leaving Group : The chlorine atom at position 2 in Compound G1 and its analogues is pivotal for subsequent amination or alkylation reactions. For example, in mobocertinib synthesis, this site reacts with 4-fluoro-2-methoxy-5-nitroaniline to form advanced intermediates .

Divergent Applications

  • Pharmaceutical vs. Pesticide Use : While Compound G1 and its isopropyl analogue are tailored for oncology, derivatives like tau-fluvalinate (with a chloro-trifluoromethyl-phenyl group) are optimized for pesticidal activity via enhanced stability and insect target specificity .

Biological Activity

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (CAS No. 1847463-26-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antiviral, and other pharmacological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₅H₁₂ClN₃O₂
  • Molecular Weight : 301.73 g/mol
  • Structure : The compound features a pyrimidine core substituted with a chloro group and an indole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. This compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MDA-MB45329.1
MCF-715.3
HepG2Not specified

The compound exhibited an IC₅₀ value of 29.1 µM against MDA-MB453 cells and a lower IC₅₀ of 15.3 µM against MCF-7 cells, indicating its effectiveness in inhibiting cancer cell proliferation.

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. The compound has shown efficacy against various viruses, which is critical in the context of emerging viral infections.

Table 2: Antiviral Activity Data

VirusEC₅₀ (µM)Reference
Zika Virus2.4
Dengue Virus1.4

The data indicates that this compound has effective antiviral properties with EC₅₀ values of 2.4 µM against Zika virus and 1.4 µM against Dengue virus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of the indole moiety and chloro substitution at specific positions significantly influences the biological efficacy of this compound.

Key Findings:

  • Indole Substitution : Enhances anticancer activity.
  • Chloro Group : Increases antiviral potency.
  • Pyrimidine Core : Essential for both anticancer and antiviral activities.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • A study evaluated the effect of various pyrimidine derivatives, including this compound, on different cancer cell lines, confirming its potential as an effective anticancer agent with significant selectivity against malignant cells compared to normal cells .
  • Antiviral Efficacy Assessment :
    • Another study assessed the antiviral activity of this compound against Zika and Dengue viruses, demonstrating potent inhibition with low cytotoxicity, which suggests a favorable therapeutic index for further development .

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